(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

Catalog No.
S1794244
CAS No.
68262-72-6
M.F
C20H32N4O6S · C6H13N
M. Wt
555.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylami...

CAS Number

68262-72-6

Product Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

Molecular Formula

C20H32N4O6S · C6H13N

Molecular Weight

555.74

InChI

InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2/t15-;/m0./s1

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N

Function in Peptide Synthesis

  • Boc: This refers to the tert-Butyloxycarbonyl protecting group, commonly used to safeguard the N-terminus (amino group) of the amino acid during peptide chain assembly
  • Arg: This denotes the presence of L-arginine, an essential amino acid with a positively charged side chain.
  • (Mts): This represents the 2,4,6-trismethoxybenzyl protecting group, which shields the thiol group (sulfhydryl group) of the arginine side chain.
  • OH: This signifies the C-terminus (carboxyl group) of the molecule, which is free to form peptide bonds with other amino acids.
  • CHA: This stands for cyclohexylamine, a salt form that enhances the solubility of the compound in aqueous solutions.

By incorporating Boc-Arg(Mts)-OH CHA into a synthesis sequence, researchers can introduce L-arginine with a protected thiol group into their peptide of interest. The protecting groups can be selectively removed later using specific cleavage conditions, allowing for control over the final structure and functionality of the peptide.

Applications in Research

Boc-Arg(Mts)-OH CHA finds application in various scientific research areas that involve peptide synthesis, including:

  • Development of therapeutic peptides: Researchers can utilize Boc-Arg(Mts)-OH CHA to synthesize peptides with potential therapeutic applications. The presence of arginine can contribute to the peptide's interaction with biological targets, while the protected thiol group allows for further modifications to enhance its properties .
  • Study of protein-protein interactions: By incorporating Boc-Arg(Mts)-OH CHA into peptides, scientists can investigate protein-protein interactions by studying how the arginine side chain influences binding with other proteins .
  • Development of peptide-based diagnostics: Researchers can employ Boc-Arg(Mts)-OH CHA to create peptides that can specifically bind to target molecules, potentially leading to the development of novel diagnostic tools.

The compound (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is a complex organic molecule characterized by multiple functional groups that contribute to its potential biological activity. The structure includes a pentanoic acid backbone, amine groups, and a sulfonamide moiety, which are significant for its interactions in biological systems.

Typical of amino acids and amines:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, while the amine groups can accept them, facilitating acid-base interactions.
  • Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo dehydration synthesis to form peptide bonds with other amino acids or similar compounds.

These reactions are fundamental in biochemical pathways and metabolic processes

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: The presence of sulfonamide groups is known to enhance antibacterial properties.
  • Enzyme Inhibition: The amine and sulfonyl groups can interact with enzyme active sites, potentially inhibiting their activity.
  • Neuroprotective Effects: Given the presence of cyclohexanamine, it may interact with neurotransmitter systems, suggesting possible neuroprotective properties .

The synthesis of this compound could involve several steps:

  • Formation of the Pentanoic Acid Backbone: This could be achieved through standard organic synthesis techniques such as alkylation or acylation.
  • Introduction of the Sulfonamide Group: This typically involves the reaction of an amine with a sulfonyl chloride.
  • Final Assembly: Condensation reactions would be used to link the various functional groups together.

Each step would require careful control of reaction conditions to ensure high yields and purity .

Potential applications of this compound include:

  • Pharmaceutical Development: Due to its complex structure and potential biological activities, it could serve as a lead compound for drug development targeting bacterial infections or neurological disorders.
  • Biochemical Research: It may be used in studies investigating enzyme mechanisms or protein interactions due to its ability to modify enzyme activity .

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking: To predict how the compound binds to various biological targets.
  • In Vitro Assays: To evaluate its effects on cell viability and enzyme activity.

These studies help elucidate the mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
LisinoprilAmino acid backboneAntihypertensive
CaptoprilThiol groupACE inhibitor
GabapentinCyclohexane ringNeuropathic pain relief

Uniqueness

This compound's unique combination of a sulfonamide moiety with a complex amino acid structure may provide distinct pharmacological properties not seen in simpler analogs. Its potential for multi-target interactions makes it a candidate for further investigation in drug design .

Dates

Modify: 2023-08-15

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